2-methyl-N4-pentylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N4-pentylpyrimidine-4,6-diamine is a versatile chemical compound with the molecular formula C10H18N4. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.
Preparation Methods
The synthesis of 2-methyl-N4-pentylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the condensation of a three-carbon compound with an amidine structure, catalyzed by sodium hydroxide or ethoxide . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-N4-pentylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydroxide, ethoxide, hydrogen gas, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-N4-pentylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-methyl-N4-pentylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its effects on cell proliferation .
Comparison with Similar Compounds
2-Methyl-N4-pentylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine-4,6-diamine: Similar in structure but lacks the pentyl group, which may affect its chemical properties and biological activities.
4,6-Diaminopyrimidine: Another related compound with different substituents, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-methyl-4-N-pentylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
HVVWGWQPRYWTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.